molecular formula C16H34NO5P B591434 C16 Sphingosine-1-phosphate CAS No. 709026-60-8

C16 Sphingosine-1-phosphate

Cat. No. B591434
CAS RN: 709026-60-8
M. Wt: 351.424
InChI Key: IQHNJQKWEMCXAD-YYZTVXDQSA-N
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Description

C16 Sphingosine-1-phosphate (S1P) is a bioactive lipid molecule that plays an important role in various cellular processes, including cell migration, proliferation, and survival. It is produced by the hydrolysis of sphingomyelin, a major component of cell membranes. S1P is involved in the regulation of immune cell trafficking, angiogenesis, and other biological processes. It is also a key mediator of inflammation and has been implicated in a variety of disease states, including cancer, diabetes, and neurodegenerative diseases.

Scientific Research Applications

Role in Immunogenic Cell Death of Colon Cancer Cells

C16 S1P plays a regulatory role in the immunogenic cell death (ICD) of colon cancer cells . It’s been found that sphingosine kinases (SphK1/2), which produce S1P, are key intracellular regulators of ICD in colorectal cancer (CRC) cells . Inhibition of SphK1 significantly enhanced ABT/AZD-induced ectoCRT production, in a caspase 8-dependent manner .

Influence on Survival/Death Decisions of CRC Cells

The sphingolipid metabolic regulators of the sphingolipid rheostat, S1P and C16:0 ceramide, influence survival/death decisions of CRC cells in response to ICD-inducing chemotherapeutic agents . SphK1, which produces S1P, is a stress-responsive pro-survival lipid kinase that suppresses ICD .

Role in Chemoprevention and Chemoresistance in Colon Cancer

S1P governs the processes that drive cancer cell growth and progression including proliferation, survival, migration, invasion, angiogenesis, lymphangiogenesis and inflammation . Combining available modulators of S1P metabolism and signaling with standard chemotherapy drugs could provide a rational approach to achieve enhanced therapeutic response, diminish chemoresistance development and improve the survival outcome in CRC patients .

Diagnostic Marker for Hepatocellular Carcinoma (HCC)

Serum levels of sphingolipid metabolites, including C16-ceramide and S1P, show a significant upregulation in patients with HCC as compared to patients with cirrhosis . Particularly C16-ceramide and S1P may serve as novel diagnostic markers for the identification of HCC in patients with liver diseases .

Role in Glaucoma

C16 S1P was found to be increased in postmortem primary open angle glaucoma trabecular meshwork samples . This suggests a potential role of C16 S1P in the pathogenesis of glaucoma.

properties

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxyhexadec-4-enyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)15(17)14-22-23(19,20)21/h12-13,15-16,18H,2-11,14,17H2,1H3,(H2,19,20,21)/b13-12+/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHNJQKWEMCXAD-YYZTVXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C16 Sphingosine-1-phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The studies utilize a metabolomics approach based on LC-MS. How does this analytical technique contribute to the identification and quantification of C16 Sphingosine-1-phosphate in serum samples?

A2: Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique widely employed in metabolomics studies due to its high sensitivity and ability to detect a wide range of metabolites within complex biological samples like serum [, ]. In this context, LC-MS facilitates the separation and identification of C16 Sphingosine-1-phosphate from other serum components based on its unique chemical properties and mass-to-charge ratio. The technique's quantitative capabilities allow researchers to determine the concentration of C16 Sphingosine-1-phosphate in the samples, enabling the comparison of levels between different study groups. This combined approach of separation, identification, and quantification makes LC-MS invaluable for discovering and validating potential biomarkers like C16 Sphingosine-1-phosphate.

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